2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzodiazole ring, a bromopyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a less reactive form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom of the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the bromopyrimidine moiety.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring can intercalate with DNA, while the bromopyrimidine moiety can form hydrogen bonds with active sites of enzymes. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
- 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
- 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-iodopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the pyrimidine ring can enhance its electrophilicity, making it more reactive in substitution reactions compared to its chloro, fluoro, or iodo counterparts.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-8-20-18(21-9-13)26-14-4-3-7-23(10-14)17(25)11-24-12-22-15-5-1-2-6-16(15)24/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYHXMGZZBRHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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